molecular formula C6H11NO B1265566 2-Ethyl-2-hydroxybutanenitrile CAS No. 34451-66-6

2-Ethyl-2-hydroxybutanenitrile

Cat. No. B1265566
M. Wt: 113.16 g/mol
InChI Key: QWJRZIUNOYNJIQ-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

Zinc chloride (68.1 g, 0.5 mol) was fused under vacuum as described in the procedure for the synthesis of intermediate 23. The molten zinc was cooled and the evacuated flask was flushed with nitrogen. The flask was loaded with intermediate 28, 2-ethyl-2-hydroxybutanenitrile, (40.3 g, 0.5 mol) and 2-chloroethanol (50.5 mL, 0.75 mmol) then stirred at 60° C. for 20 hours. The reaction mixture was diluted with water (250 mL) and extracted with dichloromethane (1×250 mL, 4×100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated in-vacuo. The crude product was purified by vacuum distillation (bp 83° C., 10 mmHg) to give the title compound (52 g) containing unreacted intermediate 28. 1H NMR (500 MHz, CDCl3) δ ppm: 3.82 (2H, t, J=5.8 Hz), 3.64 (2H, t, J=5.8 Hz), 1.83 (4H, J=7.3 Hz), 1.03 (6H, t, J=7.6 Hz).
[Compound]
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
50.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
68.1 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([OH:8])([CH2:6][CH3:7])[C:4]#[N:5])[CH3:2].[Cl:9][CH2:10][CH2:11]O>O.[Cl-].[Zn+2].[Cl-].[Zn]>[Cl:9][CH2:10][CH2:11][O:8][C:3]([CH2:6][CH3:7])([CH2:1][CH3:2])[C:4]#[N:5] |f:3.4.5|

Inputs

Step One
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40.3 g
Type
reactant
Smiles
C(C)C(C#N)(CC)O
Step Four
Name
Quantity
50.5 mL
Type
reactant
Smiles
ClCCO
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
68.1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
then stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the evacuated flask was flushed with nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1×250 mL, 4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (bp 83° C., 10 mmHg)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCCOC(C#N)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 39471.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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